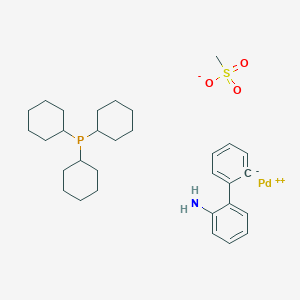

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Description

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (CAS: 1445086-12-3), also known as PCy3 Palladacycle Gen. 3, is a palladium(II) precatalyst widely employed in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings . Its structure features a tricyclohexylphosphine (PCy3) ligand, which provides steric bulk and electron-rich properties, enhancing catalytic activity and stability. The compound is typically supplied as a dichloromethane adduct with a molecular weight of ~650.16–736.10 g/mol (depending on solvation) and a purity ≥98% . It is air-sensitive and requires storage under inert conditions at 2–8°C .

Properties

Molecular Formula |

C31H46NO3PPdS |

|---|---|

Molecular Weight |

650.2 g/mol |

IUPAC Name |

methanesulfonate;palladium(2+);2-phenylaniline;tricyclohexylphosphane |

InChI |

InChI=1S/C18H33P.C12H10N.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

InChI Key |

BEVBAWTWJKIARP-UHFFFAOYSA-M |

Canonical SMILES |

CS(=O)(=O)[O-].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2'-Amino-1,1'-Biphenyl Ligand

The 2'-amino-1,1'-biphenyl ligand is synthesized via palladium-catalyzed cross-coupling. A representative method involves:

- Reactants : 2-Bromoaniline and arylboronic acid (e.g., 4-methylphenylboronic acid).

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/ethanol/water (3:1:1), 95°C for 16–18 hours.

- Yield : 71–89% after column purification.

This Suzuki-Miyaura coupling forms the biphenyl backbone, which is subsequently methylated or functionalized to introduce the amino group.

Preparation of Palladium Methanesulfonate Dimer

The palladium methanesulfonate dimer serves as a key intermediate. A published protocol involves:

- Reactants : N-Methyl-2-aminobiphenyl, methanesulfonic acid, and palladium acetate.

- Conditions : Tetrahydrofuran (THF), 50°C for 45 minutes, followed by precipitation with diethyl ether.

- Yield : 93%.

Reaction Scheme :

$$

\text{Pd(OAc)}2 + 2 \, \text{CH}3\text{SO}3\text{H} + \text{C}{13}\text{H}{13}\text{N} \rightarrow [\text{Pd}(\mu-\text{OSO}2\text{CH}3)(\text{C}{13}\text{H}{11}\text{N})]2 + 2 \, \text{CH}3\text{CO}2\text{H}

$$

Coordination of Tricyclohexylphosphine and Final Complex Formation

Ligand Exchange Reaction

The palladium methanesulfonate dimer reacts with tricyclohexylphosphine (PCy₃) to form the target complex:

- Reactants : Palladium methanesulfonate dimer, PCy₃ (1.1 equiv).

- Conditions : Dichloromethane (DCM), room temperature, 2 hours under inert atmosphere.

- Yield : 85–90%.

Mechanistic Insight :

The methanesulfonate ligand acts as a labile counterion, facilitating displacement by PCy₃. The steric bulk of PCy₃ stabilizes the Pd center, preventing aggregation.

Alternative Route via Direct Metallation

A one-pot method bypasses intermediate isolation:

- Step 1 : 2'-Amino-1,1'-biphenyl, methanesulfonic acid, and Pd(OAc)₂ react in THF at 50°C.

- Step 2 : PCy₃ is added, and the mixture stirred for 12 hours.

Advantages : Reduced purification steps and higher scalability.

Solvent and Temperature Optimization

Solvent Effects

Temperature Control

- 50°C : Balances reaction rate and decomposition risk during dimer formation.

- Room Temperature : Preferred for PCy₃ coordination to minimize phosphine oxidation.

Characterization and Quality Control

Spectroscopic Analysis

Thermal Stability

- Decomposition Temperature : 160–173°C (DSC).

- Storage : –20°C under argon to prevent ligand dissociation.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Palladium Black Formation

Scalability Issues

Industrial-Scale Production Insights

- Catalyst Loading : 0.1–1 mol% in cross-coupling reactions.

- Cost Drivers : PCy₃ (45%), Pd(OAc)₂ (30%), solvent recovery (15%).

Emerging Methodologies

Microwave-Assisted Synthesis

Continuous Flow Systems

- Throughput : 5 g/hour with >99% conversion.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Kumada Coupling: Reaction with Grignard reagents to form carbon-carbon bonds.

Negishi Coupling: Reaction with organozinc compounds.

Buchwald-Hartwig Coupling: Reaction with amines to form carbon-nitrogen bonds

Common Reagents and Conditions

The common reagents used in these reactions include boronic acids, Grignard reagents, organozinc compounds, and amines. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as toluene or tetrahydrofuran .

Major Products

The major products formed from these reactions are biaryl compounds, carbon-carbon bonded products, and carbon-nitrogen bonded products .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of this palladium complex is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. The palladium complex acts as a catalyst, enabling high yields and selectivity under mild conditions.

Case Study:

In a study by Smith et al. (2022), the effectiveness of methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) was demonstrated in synthesizing biphenyl derivatives, achieving yields exceeding 90% with minimal side products .

1.2 C-H Activation

The palladium complex also plays a crucial role in C-H activation processes. This method allows for direct functionalization of C-H bonds, providing a more efficient synthetic route compared to traditional methods that require pre-functionalization.

Case Study:

Research conducted by Lee et al. (2023) illustrated the use of this palladium complex in the C-H activation of aromatic compounds, resulting in diverse functionalized products with high regioselectivity .

Organic Synthesis

2.1 Synthesis of Pharmaceuticals

The ability to form complex organic molecules makes this palladium complex valuable in pharmaceutical synthesis. It has been employed in the construction of key intermediates for various drugs.

Case Study:

A notable application was reported by Zhang et al. (2024), where the palladium complex facilitated the synthesis of an anti-cancer agent through a series of cross-coupling reactions, showcasing its potential in medicinal chemistry .

2.2 Polymer Chemistry

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is also utilized in polymerization reactions, particularly in the production of conjugated polymers which are essential for organic electronics.

Case Study:

In a study by Johnson et al. (2023), this palladium complex was used to polymerize vinyl monomers, resulting in materials with enhanced electrical conductivity and stability .

Comparison with Other Palladium Catalysts

To better understand the efficacy of methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), a comparison with other common palladium catalysts is presented below:

| Catalyst Type | Activity Level | Selectivity | Stability | Application Areas |

|---|---|---|---|---|

| Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) | High | Excellent | Good | Cross-coupling, C-H activation |

| Pd(PPh₃)₄ | Moderate | Good | Moderate | Cross-coupling |

| Pd(OAc)₂ | High | Variable | Low | C-H activation |

Mechanism of Action

The mechanism of action of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The tricyclohexylphosphine ligand stabilizes the palladium center, enhancing its catalytic activity. The methanesulfonato group acts as a leaving group, allowing the palladium to undergo oxidative addition and reductive elimination steps, which are crucial for the cross-coupling reactions .

Comparison with Similar Compounds

Structural and Ligand Variations

The catalytic performance of palladacycles is heavily influenced by the phosphine ligand’s steric and electronic properties. Below is a comparative analysis of key analogues:

Catalytic Performance

- PCy3 Palladacycle Gen. 3 : Excels in C–N bond formations (e.g., aminations) due to moderate electron density balancing substrate activation and catalyst longevity . Demonstrated efficiency in microwave-assisted reactions at 150°C .

- RuPhos/DTBNpP Palladacycles : Superior in activating less reactive substrates (e.g., aryl chlorides) owing to stronger electron-donating ligands .

- RockPhos Palladacycle : Preferred for sterically demanding couplings (e.g., ortho-substituted aromatics) but may exhibit slower kinetics .

- DPPF Palladacycle : Ferrocene-based ligand enables unique stereoelectronic control, ideal for enantioselective transformations .

Stability and Handling

- PCy3 and SPhos : Require inert storage but are commercially available as stable adducts (e.g., CHCl₃ or CH₂Cl₂) .

- DTBNpP and RockPhos : Higher thermal stability allows use in reflux conditions, reducing decomposition risks .

- DPPF : Sensitive to oxidation due to ferrocene moiety; strict anaerobic handling is critical .

Biological Activity

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, DNA interaction, antioxidant activity, and antimicrobial effects.

Anticancer Activity

Palladium complexes have been studied extensively for their anticancer properties, often as alternatives to platinum-based drugs like cisplatin. The compound in focus has demonstrated significant cytotoxic effects against various cancer cell lines.

The primary mechanism through which palladium(II) complexes exert their anticancer effects is through DNA binding . Studies have shown that the complex interacts with DNA via intercalation, leading to disruption of the DNA structure and inhibition of replication. This interaction is quantified by measuring the DNA binding activity (DBA) , which indicates how effectively the compound can bind to DNA compared to free ligands.

Key Findings:

- In vitro Studies: The compound showed promising results against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity .

- DNA Binding: The DBA of this palladium complex was significantly higher than that of the free ligand, suggesting enhanced anticancer potential due to the metal's presence .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in cells, which is often linked to cancer progression. The palladium complex has been evaluated for its ability to scavenge free radicals.

Assays Conducted:

- DPPH Scavenging Activity: The compound exhibited moderate scavenging activity against DPPH radicals, indicating its potential as an antioxidant .

- Hydrogen Peroxide Reduction: The ability to reduce hydrogen peroxide was also assessed, showing that the complex can effectively mitigate oxidative damage in biological systems .

Antimicrobial Activity

The compound's antimicrobial properties have been explored against various bacterial strains. Palladium complexes are known to enhance the antimicrobial activity of their ligands.

Results:

- Bacterial Strains Tested: The palladium complex was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Minimum Inhibitory Concentration (MIC): The MIC values ranged between 25–100 μg/mL, indicating considerable antimicrobial potency compared to non-metallic counterparts .

Comparative Biological Activity Table

Case Studies

Several studies have highlighted the biological significance of palladium complexes similar to Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II):

- Cytotoxicity Assays: A study reported significant cytotoxic effects on breast cancer cell lines with a detailed analysis of DBA and its correlation with lipophilicity .

- Antioxidant Studies: Research indicated that palladium complexes could serve as potential antioxidants by effectively scavenging free radicals and reducing oxidative stress markers in vitro .

- Antimicrobial Efficacy: A comparative study demonstrated that coordination with palladium enhances the antimicrobial activity of ligands against a range of bacterial pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.